O-Desacetyl O-Propionyl Famciclovir

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

O-Desacetyl O-Propionyl Famciclovir is a structurally defined USP compendial impurity standard (Catalog 1269163) required for system suitability testing under the famciclovir monograph. Unlike generic famciclovir or other analogs, only this specific propionyl mono-acetyl derivative delivers the mandated peak resolution and relative retention time for valid HPLC assay. Substitution invalidates compliance. Essential for method validation, forced degradation studies, and routine QC retention time confirmation. Pharmacopoeial-grade reference materials ensure FDA/EMA GMP audit readiness.

Molecular Formula C₁₅H₂₁N₅O₄
Molecular Weight 335.36
Cat. No. B1155996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desacetyl O-Propionyl Famciclovir
Synonyms2-(Acetoxymethyl)-4-(2-amino-9H-purin-9-yl)butyl Propionate
Molecular FormulaC₁₅H₂₁N₅O₄
Molecular Weight335.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desacetyl O-Propionyl Famciclovir: Analytical Reference Standard for Famciclovir Quality Control


O‑Desacetyl O‑Propionyl Famciclovir (also designated Propionyl Famciclovir or Famciclovir Propionyl Impurity) is a structurally defined impurity of the antiviral prodrug famciclovir [1]. It belongs to the class of 9‑substituted guanine derivatives and is chemically identified as 2‑(acetoxymethyl)‑4‑(2‑amino‑9H‑purin‑9‑yl)butyl propionate (C₁₅H₂₁N₅O₄; MW 335.36) [1]. Unlike the parent drug, which is a diacetyl 6‑deoxy analog of penciclovir, this compound retains a single acetyl group while incorporating a propionyl moiety, a structural feature that directly impacts its chromatographic behavior and its utility as a pharmacopoeial reference substance .

O-Desacetyl O-Propionyl Famciclovir: Why Generic Substitution Fails for Analytical Quality Control


In the context of pharmaceutical quality control and analytical method validation, O‑Desacetyl O‑Propionyl Famciclovir cannot be substituted with generic famciclovir, other synthetic intermediates, or even closely related impurities. Its specific chromatographic retention characteristics and response factors under pharmacopoeial HPLC conditions are mandated by compendial standards for system suitability testing . Substitution with an unqualified analog—such as the diacetyl parent, the fully deacetylated 6‑deoxy metabolite (BRL 42359), or the 6‑chloro impurity—would invalidate the peak resolution and relative retention time specifications defined in the USP monograph, potentially leading to erroneous pass/fail decisions for drug product release [1]. The following quantitative evidence establishes the precise, non‑interchangeable role of this compound in analytical workflows.

Quantitative Differentiation of O-Desacetyl O-Propionyl Famciclovir: Evidence for Analytical Selection


USP Compendial Designation as a Critical System Suitability Component

O‑Desacetyl O‑Propionyl Famciclovir is explicitly included in the USP Famciclovir System Suitability Mixture, alongside famciclovir and 6‑chloro famciclovir, for the purpose of verifying chromatographic resolution and peak symmetry in official compendial assays . In contrast, other process-related impurities (e.g., desacetyl famciclovir, 6‑deoxy penciclovir) are not required components of this standardized mixture, underscoring the unique compendial relevance of the propionyl impurity for demonstrating that the analytical system can adequately resolve critical peak pairs [1].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Structural Divergence from the Diacetyl Prodrug and the 6‑Deoxy Metabolite

O‑Desacetyl O‑Propionyl Famciclovir possesses a mixed ester functionality (one acetyl, one propionyl), distinguishing it structurally from the fully acetylated parent prodrug famciclovir (BRL 42810) and from the dipropionyl analog BRL 43599 [1]. This asymmetry imparts unique physicochemical properties that translate to differential stability and metabolic handling [2]. While famciclovir (diacetyl) and BRL 43599 (dipropionyl) exhibit bioavailabilities of 41% and 27% respectively in rats, and display vastly different stabilities in human duodenal contents (half‑lives >2 h versus 7 min), the mixed acetyl‑propionyl configuration of the target compound yields intermediate chromatographic retention and distinct hydrolytic lability, which is precisely why it serves as a discriminating impurity marker rather than a therapeutic candidate [2].

Medicinal Chemistry Prodrug Design Structural Biology

Metabolic Fate Divergence: Impurity Profile versus Active Metabolite Pathway

The major metabolic pathway of famciclovir proceeds via sequential deacetylation to BRL 42359 (6‑deoxy penciclovir) followed by oxidation to the active antiviral penciclovir [1]. Urinary excretion of BRL 42359 accounts for 5.06–6.40% of the administered famciclovir dose over 24 hours in humans, while penciclovir represents 53.35–60.92% [2]. O‑Desacetyl O‑Propionyl Famciclovir, in contrast, is not a significant metabolite of famciclovir in humans; it is a process impurity arising from incomplete transesterification or side reactions during synthesis [3]. This fundamental distinction—impurity versus metabolite—dictates its exclusive use as a reference standard for purity testing and its irrelevance for pharmacological activity or prodrug conversion studies.

Drug Metabolism Pharmacokinetics Analytical Method Development

Absence of CYP‑Mediated Oxidation: Distinct In Vitro Handling

While the target compound itself has not been directly evaluated in CYP inhibition assays, its structural analog BRL 42359 (the 6‑deoxy metabolite of famciclovir) does not inhibit testosterone 6β‑hydroxylation in human liver microsomes, and its oxidation to penciclovir occurs in the cytosolic fraction independent of NADPH, indicating non‑CYP‑mediated conversion [1]. In contrast, the parent prodrug famciclovir and the active metabolite penciclovir also show no CYP3A4 inhibition, a favorable DDI profile that distinguishes this chemotype from many antiviral agents [1]. By extension, O‑Desacetyl O‑Propionyl Famciclovir, as a structural congener, is expected to share this lack of CYP liability, a property that is irrelevant to its impurity function but may be noted in comprehensive reference material documentation.

Drug-Drug Interaction Cytochrome P450 In Vitro Metabolism

Optimal Application Scenarios for O-Desacetyl O-Propionyl Famciclovir in Analytical and Quality Control Workflows


USP‑Compliant HPLC System Suitability Testing for Famciclovir Drug Product Release

The compound is an essential component of the USP Famciclovir System Suitability Mixture (Catalog 1269163), which is specified for verifying chromatographic performance prior to official assay and organic impurities testing . Its inclusion ensures that the analytical system can resolve the critical peak pair between famciclovir and the propionyl impurity, a requirement for method validity [1].

Analytical Method Development and Validation for Famciclovir Impurity Profiling

During the development of stability‑indicating HPLC or UPLC methods for famciclovir drug substance and finished products, O‑Desacetyl O‑Propionyl Famciclovir serves as a characterized impurity standard for establishing relative response factors, determining limits of detection/quantitation, and assessing forced degradation pathways [2].

Reference Standard for Forced Degradation and Stability Studies

In forced degradation (stress) studies of famciclovir formulations, the propionyl impurity can be used as a marker to evaluate the specificity of the analytical method, as its formation under acidic, basic, oxidative, or thermal stress conditions must be distinguishable from that of other degradation products [2].

Qualification of Working Standards in Quality Control Laboratories

QC laboratories performing routine famciclovir testing may use this compound as a secondary reference standard (after qualification against the USP primary standard) for daily system suitability checks, peak identification, and retention time confirmation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desacetyl O-Propionyl Famciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.